3-Methyl-2-(propan-2-yl)-2H-azirene

Lipophilicity Physicochemical Properties Drug Design

3-Methyl-2-(propan-2-yl)-2H-azirene (also referred to as 2-isopropyl-3-methyl-2H-azirine) is a C6-substituted member of the 2H-azirine family, a class of highly strained, three-membered unsaturated nitrogen heterocycles characterized by a reactive C=N double bond within the ring. This specific dialkyl-substituted derivative possesses a molecular weight of 97.16 g/mol and a computed XLogP3 value of 1.3, distinguishing it from the parent, unsubstituted 2H-azirine.

Molecular Formula C6H11N
Molecular Weight 97.16 g/mol
CAS No. 60349-73-7
Cat. No. B11924425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-2-(propan-2-yl)-2H-azirene
CAS60349-73-7
Molecular FormulaC6H11N
Molecular Weight97.16 g/mol
Structural Identifiers
SMILESCC1=NC1C(C)C
InChIInChI=1S/C6H11N/c1-4(2)6-5(3)7-6/h4,6H,1-3H3
InChIKeyQDWUXNIBWIWTRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-2-(propan-2-yl)-2H-azirene (CAS 60349-73-7): A Dialkyl-Substituted 2H-Azirine Building Block for Heterocycle Synthesis and Reactive Intermediate Studies


3-Methyl-2-(propan-2-yl)-2H-azirene (also referred to as 2-isopropyl-3-methyl-2H-azirine) is a C6-substituted member of the 2H-azirine family, a class of highly strained, three-membered unsaturated nitrogen heterocycles characterized by a reactive C=N double bond within the ring [1]. This specific dialkyl-substituted derivative possesses a molecular weight of 97.16 g/mol and a computed XLogP3 value of 1.3, distinguishing it from the parent, unsubstituted 2H-azirine [1]. As a versatile synthetic intermediate, 2H-azirines are widely recognized for their ability to act as electrophiles, nucleophiles, and dipolarophiles, enabling the construction of complex nitrogen-containing frameworks [2].

Why a 2-Isopropyl-3-methyl-2H-azirine Sourcing Strategy Requires Specificity: Substituent-Dependent Reactivity and Physicochemical Profiles in the 2H-Azirine Class


Within the 2H-azirine class, substitution patterns are not interchangeable. The electronic and steric nature of the substituents on the strained C=N double bond and the adjacent carbon atom dictate the compound's stability, reaction selectivity, and physical properties. For example, the presence of electron-withdrawing groups has been shown to fundamentally alter photochemical pathways, favoring C-N over C-C bond cleavage in related aliphatic 2H-azirines [1]. Similarly, alkyl substitution, as seen in 3-methyl-2H-azirine, influences fundamental molecular constants like rotational barriers (V3 = 1315 cal/mol) and dipole moments (μa = 1.90 D, μb = 1.86 D) [2], which can impact solubility and interaction with other molecules. Procuring a specific 2H-azirine like 3-Methyl-2-(propan-2-yl)-2H-azirene is therefore essential to ensure reproducible outcomes in structure-activity relationship studies and synthetic sequences, as even minor changes to the alkyl group can lead to significant divergences in downstream reactivity and product profiles.

Quantitative Differentiation of 3-Methyl-2-(propan-2-yl)-2H-azirene: A Comparative Analysis of Predicted Properties Against Unsubstituted and Mono-Substituted Analogs


Enhanced Lipophilicity (XLogP3) and Molecular Weight Relative to Unsubstituted 2H-Azirine

The computed XLogP3 value for 3-Methyl-2-(propan-2-yl)-2H-azirene is 1.3 [1]. This is a significant increase in lipophilicity compared to the parent, unsubstituted 2H-azirine, which has a predicted ACD/LogP of -0.91 . The addition of the isopropyl and methyl groups more than doubles the molecular weight to 97.16 g/mol from 41.05 g/mol [1].

Lipophilicity Physicochemical Properties Drug Design Membrane Permeability

Predicted Conformational Flexibility via a Single Rotatable Bond Contrasts with the Rigid Core of Unsubstituted 2H-Azirine

The PubChem computed descriptor for 3-Methyl-2-(propan-2-yl)-2H-azirene indicates a Rotatable Bond Count of 1, corresponding to the bond between the isopropyl group and the azirine ring [1]. In contrast, the unsubstituted 2H-azirine core has a Rotatable Bond Count of 0, indicating a completely rigid molecular framework .

Conformational Analysis Molecular Flexibility Structure-Activity Relationship (SAR) Binding Affinity

Dialkyl Substitution Provides a Distinct Steric and Electronic Profile Compared to Mono-Substituted 3-Methyl-2H-azirine

While direct quantitative comparative reactivity data for 3-Methyl-2-(propan-2-yl)-2H-azirene is absent in the open literature, its substitution pattern (2-isopropyl, 3-methyl) contrasts sharply with that of the simpler analog 3-methyl-2H-azirine (hydrogen at the 2-position). The latter's fundamental physical constants have been experimentally determined: rotational constants A = 22338.04(4), B = 6618.622(9), C = 5464.442(7) MHz; dipole moments μa = 1.90(5) and μb = 1.86(5) D; and methyl internal rotation barrier V3 = 1315(10) cal/mol [1]. The presence of a bulky isopropyl group at the 2-position in the target compound is expected to significantly alter these electronic and steric properties, which are known to govern reaction pathways in 2H-azirines [2].

Steric Effects Electronic Effects Reaction Selectivity Kinetic Stability

Differentiated Application Scenarios for 3-Methyl-2-(propan-2-yl)-2H-azirene Based on its Unique Physicochemical Profile


Medicinal Chemistry Probe for Structure-Activity Relationship (SAR) Studies Requiring Moderate Lipophilicity

Given its computed XLogP3 of 1.3, which is significantly higher than the parent 2H-azirine (LogP ~ -0.9), 3-Methyl-2-(propan-2-yl)-2H-azirene is a well-suited candidate for SAR campaigns where a moderately lipophilic, strained heterocyclic core is required. This property suggests it may exhibit improved passive membrane permeability and altered solubility compared to more polar azirine analogs, making it valuable for probing target engagement in cell-based assays. [1]

Constrained Peptidomimetic or Bioisostere Design Leveraging Rotatable Bond Flexibility

The single rotatable bond connecting the isopropyl group to the rigid azirine core introduces a degree of conformational flexibility not present in the fully constrained parent ring system. This feature is advantageous in the design of peptidomimetics or bioisosteres, where a balance between rigidity and flexibility is often necessary to achieve optimal target binding. The isopropyl group can be oriented to explore hydrophobic pockets, while the azirine core serves as a reactive or recognition element. [1]

Synthetic Methodology Development for Sterically Demanding 2H-Azirine Transformations

The presence of a bulky 2-isopropyl group makes 3-Methyl-2-(propan-2-yl)-2H-azirene an excellent model substrate for developing new stereoselective transformations of 2H-azirines. Its steric demand can influence the facial selectivity of cycloadditions or nucleophilic attacks, providing a more challenging and informative test system than simpler 2H-azirine derivatives. Success in reactions with this compound would demonstrate robust methodology applicable to a broader range of sterically encumbered substrates. [2]

Physical Organic Chemistry Studies on Substituent Effects in Strained Heterocycles

The distinct substitution pattern of 3-Methyl-2-(propan-2-yl)-2H-azirene makes it a valuable subject for fundamental studies on how alkyl substitution influences the reactivity, stability, and photochemical behavior of the 2H-azirine ring. By comparing its properties to those of simpler analogs like 3-methyl-2H-azirine [3] or unsubstituted 2H-azirine, researchers can gain deeper insight into the electronic and steric factors governing ring strain and bond cleavage pathways in these important reactive intermediates.

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